molecular formula C24H42O7 B1143808 Ascorbyl stearate CAS No. 10605-09-1

Ascorbyl stearate

Cat. No. B1143808
CAS RN: 10605-09-1
M. Wt: 442.6 g/mol
InChI Key: LITUBCVUXPBCGA-UHFFFAOYSA-N
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Description

Ascorbyl stearate is an ester formed from ascorbic acid (vitamin C) and stearic acid. It is a white or yellowish-white solid with a citrus-like odor. This compound is primarily used as an antioxidant in food and cosmetics, providing the benefits of vitamin C in a stable form .

Scientific Research Applications

Ascorbyl stearate has a wide range of applications in scientific research, including:

Mechanism of Action

Ascorbyl stearate exerts its effects primarily through its antioxidant properties. It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues. In cancer cells, this compound interferes with cell cycle progression, induces apoptosis, and modulates signal transduction pathways, leading to cell death .

Similar Compounds:

Uniqueness: this compound is unique due to its specific combination of ascorbic acid and stearic acid, providing a stable form of vitamin C that is easily absorbed by the skin and effective in preventing oxidative damage. Its ability to induce apoptosis in cancer cells also sets it apart from other similar compounds .

Future Directions

The Ascorbyl Stearate market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing robust growth driven by technological advancements and increasing demand .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ascorbyl stearate is synthesized through the esterification of ascorbic acid with stearic acid. This reaction typically involves the use of chemical catalysts or lipases to facilitate the esterification process. The reaction conditions often include controlling the water content in the reaction medium and using vacuum to remove formed volatile side products .

Industrial Production Methods: In industrial settings, this compound is produced by reacting ascorbic acid with stearic acid in the presence of an acid or alkaline catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ascorbyl stearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

properties

{ "Design of the Synthesis Pathway": "The synthesis of Ascorbyl stearate can be achieved through esterification between L-ascorbic acid and stearic acid.", "Starting Materials": [ "L-ascorbic acid", "Stearic acid", "Dehydrating agent (such as oxalyl chloride or thionyl chloride)", "Solvent (such as dichloromethane or chloroform)", "Base (such as triethylamine)" ], "Reaction": [ "The first step involves the activation of stearic acid by reacting it with a dehydrating agent in the presence of a solvent. This results in the formation of stearoyl chloride.", "Next, L-ascorbic acid is added to the reaction mixture along with a base. The base helps in the activation of L-ascorbic acid by deprotonating it.", "The stearoyl chloride reacts with the activated L-ascorbic acid to form Ascorbyl stearate.", "The reaction mixture is then washed with water and the product is isolated through filtration and drying." ] }

CAS RN

10605-09-1

Molecular Formula

C24H42O7

Molecular Weight

442.6 g/mol

IUPAC Name

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octadecanoate

InChI

InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3

InChI Key

LITUBCVUXPBCGA-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

physical_description

White or yellowish, white powder with a citrus-like odour

Origin of Product

United States

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